molecular formula C7H4BrN3O2 B106411 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid CAS No. 117888-98-9

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid

Cat. No. B106411
M. Wt: 242.03 g/mol
InChI Key: FMUPBLXDBFTANV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been explored through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water. This process is followed by alkylation reactions using different alkyl dibromide agents. The compounds synthesized through this method were characterized using NMR spectroscopy, and the structures of some derivatives were confirmed using monocrystalline X-ray crystallography .

Molecular Structure Analysis

The molecular geometry of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a derivative of 6-bromo-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its crystal structure is stabilized by π-π interactions and intermolecular C–H∙∙∙N and C–H∙∙∙O interactions .

Chemical Reactions Analysis

The reactivity of 6-bromo-imidazo[4,5-b]pyridine derivatives has been studied in the context of their potential as tyrosyl-tRNA synthetase inhibitors. Molecular docking studies have been performed to determine the binding affinity of selected compounds to the binding site of S. aureus tyrosyl-tRNA synthetase. Among the compounds tested, one derivative showed a significant binding affinity, suggesting a promising direction for further drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are inferred from their synthesis and structural elucidation. The density and cell parameters of one such derivative have been detailed, providing insights into the compound's solid-state characteristics . Additionally, the theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to understand the electronic properties of these compounds .

Scientific Research Applications

Corrosion Inhibition

6-Bromo-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their potential as corrosion inhibitors, particularly against mild steel corrosion in acidic environments. Studies have demonstrated that these compounds can significantly reduce corrosion rates, acting as mixed-type inhibitors that balance both anodic and cathodic reactions. The effectiveness of these inhibitors has been supported by various experimental techniques such as weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis methods like SEM and EDX. These findings are further corroborated by theoretical approaches including density functional theory (DFT) and molecular dynamics simulations, which provide insights into the interaction mechanisms between the inhibitor molecules and metal surfaces (Saady et al., 2021).

Anticancer and Antimicrobial Activities

Research has also explored the bioactivity of 6-Bromo-3H-imidazo[4,5-b]pyridine derivatives, particularly their potential in anticancer and antimicrobial applications. Synthesis methodologies leveraging microwave-assisted and conventional techniques have yielded compounds with significant bioactivity. Some derivatives have shown promising antibacterial and antifungal effects, while others have demonstrated notable anticancer activities against breast cancer cell lines. These outcomes suggest that the imidazo[4,5-b]pyridine scaffold could be a valuable template for developing new therapeutic agents, warranting further investigation into their mechanisms of action (Shelke et al., 2017).

Enzyme Inhibition Studies

Recent studies have synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated their potential as inhibitors of tyrosyl-tRNA synthetase, an enzyme crucial for protein synthesis in many organisms, including pathogenic bacteria. These compounds were characterized by various spectroscopic techniques, and their structures were confirmed using X-ray crystallography. Theoretical calculations using DFT and molecular docking studies have shown that some of these derivatives exhibit strong binding affinity to the enzyme, highlighting their potential as leads for developing new antimicrobial agents (Jabri et al., 2023).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-9-6-5(10-2-11-6)4(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUPBLXDBFTANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid

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